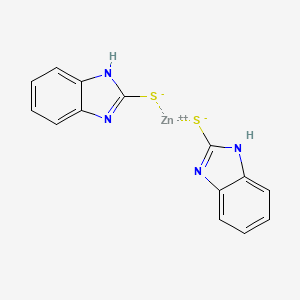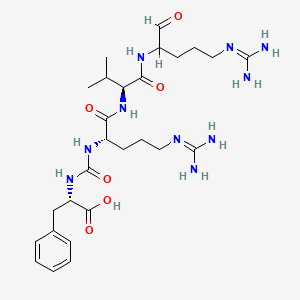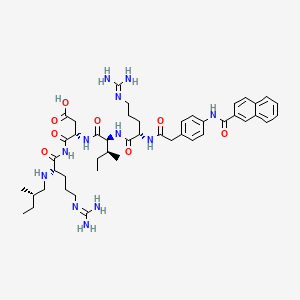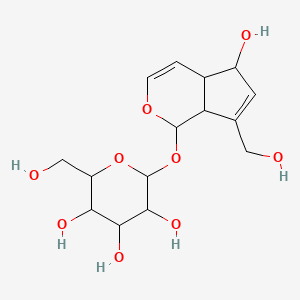
Aucubin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Aucubin hat aufgrund seiner vielfältigen biologischen Aktivitäten eine breite Palette von Anwendungen in der wissenschaftlichen Forschung :
Chemie: Wird als chemotaxonomischer Marker für die Familie der Plantaginaceae verwendet.
Biologie: Wird für seine Rolle in den Abwehrmechanismen von Pflanzen gegen Pflanzenfresser untersucht.
Medizin: Zeigt entzündungshemmende, antioxidative, antidiabetische, antimikrobielle, krebshemmende und leberschützende Eigenschaften.
Industrie: Potenzielles Einsatzgebiet bei der Entwicklung neuer Arzneimittel und als natürliches Insektizid.
5. Wirkmechanismus
This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Signalwege aus :
Entzündungshemmend: Hemmt den HMGB1/TLR-4/NF-κB-Signalweg und reduziert die Produktion von entzündungsfördernden Zytokinen wie TNF-α und IL-1β.
Antioxidativ: Fördert die Aktivierung von antioxidativen Enzymen und reduziert oxidativen Stress.
Neuroprotektiv: Aktiviert Mitophagie und reduziert Neuroinflammation.
Wirkmechanismus
Target of Action
Aucubin, an iridoid glycoside, has been found to interact with several targets in the body. It has been shown to inhibit the replication of hepatitis B virus DNA . It also interacts with the HMGB1/TLR-4/NF-κB pathway, playing a role in producing inflammatory cytokines . Additionally, it has been found to interact with VEGFR2, promoting angiogenesis .
Mode of Action
This compound interacts with its targets in various ways. For instance, it inhibits the HMGB1/TLR-4/NF-κB pathway, thereby relieving liver injury through an anti-inflammatory mechanism . It also promotes VEGFR2 mediated angiogenesis, which is crucial for bone repair and regeneration .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to promote osteogenesis of human bone marrow-derived mesenchymal stromal cells partly via the canonical BMP2/Smads signaling pathway . It also suppresses oxidative stress damage partly via the Nrf2/HO1 signaling pathway . Furthermore, it has been shown to alleviate oxidative stress and inflammation via the Nrf2-mediated signaling activity .
Pharmacokinetics
It is known that this compound is unstable and can be deglycosylated into its aglycone, aucubigenin
Result of Action
This compound has a wide range of molecular and cellular effects. It has been shown to alleviate oxidative stress and inflammation, reduce cell apoptosis, and improve neurological and cognitive deficits . It also promotes the regeneration of stem cells , enhances bone formation, and inhibits osteoclast activity .
Action Environment
Environmental factors can influence the action of this compound. Other environmental factors may affect the concentration of this compound and, consequently, its action, efficacy, and stability
Biochemische Analyse
Biochemical Properties
Aucubin interacts with various enzymes, proteins, and other biomolecules. It has been found to have a wide range of activities, including anti-inflammatory, antioxidant, anxiolytic and antidepressant, antidiabetic, antifibrotic, antimicrobial, anticancer, antihyperlipidemic, gastroprotective, cardioprotective, hepatoprotective, retinoprotective, neuroprotective, osteoprotective, and renoprotective .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to alleviate oxidative stress and inflammation via Nrf2-mediated signaling activity in experimental traumatic brain injury . It also has been observed to elevate autophagy levels and inhibit apoptosis, thereby conferring neuronal protection .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It enhances the translocation of Nrf2 into the nucleus, activates antioxidant enzymes, suppresses excessive generation of reactive oxygen species (ROS), and reduces cell apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects. For instance, in a study on traumatic brain injury, this compound was administered at various time points after injury, and its effects were observed over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on traumatic brain injury, different concentrations of this compound were used, and it was found that this compound markedly attenuated brain edema, histological damages, and improved neurological and cognitive deficits .
Metabolic Pathways
It is known that this compound can be deglycosylated into its aglycone, aucubigenin .
Transport and Distribution
It is known that this compound is unstable and can be deglycosylated into its aglycone, aucubigenin .
Subcellular Localization
It is known that this compound can interact with various biomolecules and exert its effects at the molecular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aucubin can be isolated from plant sources using various chromatographic techniques. The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification using column chromatography . The stationary phase often used is C-18, and the mobile phase is a water-methanol solution made in gradients .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes drying the plant material, grinding it into a fine powder, and then extracting this compound using solvents. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aucubin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Glykosylierung .
Häufige Reagenzien und Bedingungen:
Oxidation: Oxidative Spaltung an der C7-C8-Bindung kann zu Secoiridoiden führen.
Glykosylierung: Die letzten Schritte in der Biosynthese von Iridoiden, einschließlich this compound, beinhalten oft O-Glykosylierung.
Hauptprodukte:
Aucubigenin: Entsteht durch Hydrolyse von this compound.
Secoiridoide: Entstehen durch oxidative Spaltung.
Vergleich Mit ähnlichen Verbindungen
Aucubin ist unter den Iridoidglykosiden aufgrund seiner spezifischen biologischen Aktivitäten und seiner chemischen Struktur einzigartig . Ähnliche Verbindungen umfassen:
Eigenschaften
IUPAC Name |
2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9/c16-4-6-3-8(18)7-1-2-22-14(10(6)7)24-15-13(21)12(20)11(19)9(5-17)23-15/h1-3,7-21H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWJHRPNHPHBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aucubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
356 mg/mL at 20 °C | |
| Record name | Aucubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
479-98-1 | |
| Record name | Aucubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | Aucubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action attributed to aucubin's neuroprotective effects?
A1: this compound exhibits neuroprotective effects by attenuating oxidative stress and promoting the expression of neurotrophic factors like brain-derived neurotrophic factor and insulin-like growth factor-I. [, ]
Q2: How does this compound impact inflammation in the context of osteoarthritis?
A2: this compound demonstrates anti-inflammatory effects in osteoarthritis by inhibiting chondrocyte apoptosis and reducing the production of reactive oxygen species (ROS). [, ]
Q3: What signaling pathway is implicated in this compound's protective effect against cardiac remodeling after myocardial infarction?
A3: this compound protects against cardiac remodeling post-myocardial infarction through the activation of the neuronal nitric oxide synthase (nNOS)/nitric oxide (NO) pathway, which attenuates ROS production and inhibits the apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK) pathway. []
Q4: How does this compound interact with the TLR4/NF-κB pathway in the context of cerebral ischemia and reperfusion injury?
A4: this compound exhibits neuroprotective effects against cerebral ischemia and reperfusion injury by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) inflammatory signaling pathway, thus reducing neuroinflammation. []
Q5: What role does autophagy play in this compound's alleviation of methotrexate-induced enteritis?
A5: this compound has been shown to alleviate methotrexate-induced enteritis by inducing autophagy, a cellular process involved in degrading and recycling cellular components. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has a molecular formula of C15H22O9 and a molecular weight of 346.33 g/mol. []
Q7: How does pH affect the stability of this compound in aqueous solutions?
A7: this compound is most stable in alkaline conditions (pH ~10) and degrades rapidly in highly acidic environments. []
Q8: What is the impact of ionic strength on this compound degradation?
A8: Higher ionic strength accelerates this compound degradation in acidic solutions (pH 4.01). []
Q9: How do metal ions influence this compound stability?
A9: The presence of metal ions, particularly Cu2+ and Fe3+, accelerates this compound degradation at pH 7.16. Conversely, Zn2+ slows down the degradation process. []
Q10: What analytical techniques are commonly employed to determine this compound content in plant materials?
A10: High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used to determine this compound content in plant materials. [, ]
Q11: How is liquid chromatography-mass spectrometry (LC-MS) utilized in this compound research?
A11: LC-MS is used for both the analysis of this compound in plant extracts and for confirming the identity of isolated this compound. []
Q12: What spectroscopic techniques are helpful in characterizing this compound?
A12: Fourier-transform infrared spectroscopy (FT-IR) is used to identify functional groups in isolated this compound. []
Q13: Has the pharmacokinetic profile of this compound been studied in animal models?
A13: Yes, a pharmacokinetic study of this compound has been conducted in Sprague-Dawley rats after oral administration, providing insights into its absorption, distribution, metabolism, and excretion. []
Q14: What in vitro models have been used to study the neuroprotective effects of this compound?
A14: The neuroprotective effects of this compound have been investigated in vitro using PC12 cells subjected to hydrogen peroxide-induced apoptosis and primary cultured retinal cells exposed to oxidative stress. [, ]
Q15: What animal models have been employed to assess the therapeutic potential of this compound in osteoarthritis?
A15: The destabilization of the medial meniscus (DMM) mouse model has been utilized to evaluate the effects of this compound on osteoarthritis progression. []
Q16: Has this compound shown efficacy in ameliorating the effects of passive smoking in preclinical studies?
A16: Yes, this compound administration has demonstrated positive effects in a rat model of passive smoking-induced osteoporosis, improving bone mineral density and other parameters. []
Q17: What are the findings from preclinical studies investigating this compound's role in wound healing?
A17: this compound has shown promising results in promoting wound healing in both normal and hyperglycemic rat models, indicating its potential as a therapeutic agent for diabetic wound healing. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




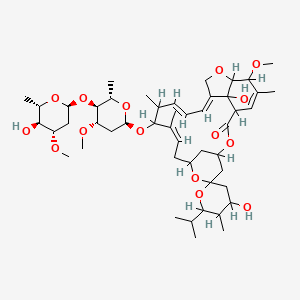
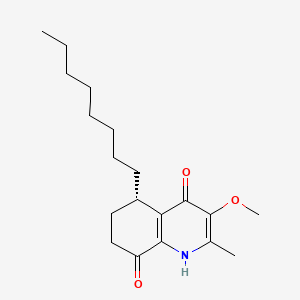
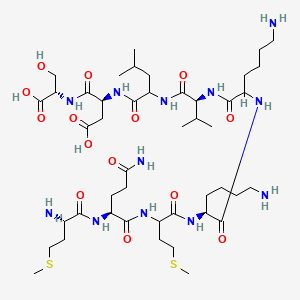
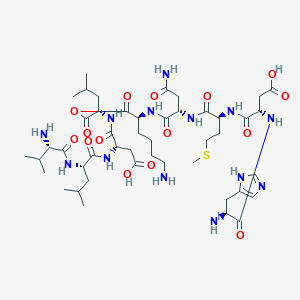

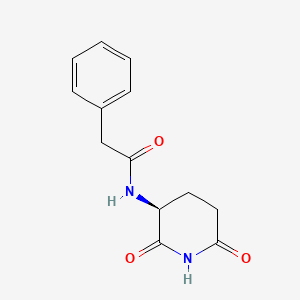
![disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate](/img/structure/B1666056.png)
